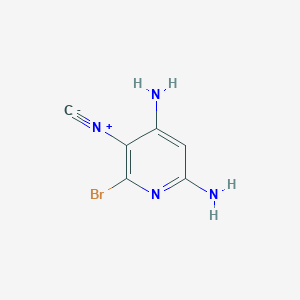
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate
Descripción general
Descripción
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate is a unique chemical compound. It has a molecular weight of 235.71 and a molecular formula of C10H15NO2 HCl H2O . It’s an organic building block and is used for proteomics research .
Molecular Structure Analysis
The SMILES string for this compound isCc1ccccc1OCC (O)CN . This indicates that the compound contains a benzene ring (tolyl group) attached to a propyl chain with an amino and hydroxyl group. The presence of the hydrochloride hydrate is indicated by the .O.Cl at the end of the SMILES string . Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Aplicaciones Científicas De Investigación
Conformational Analyses
2-Amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, related to 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate, have been analyzed for their conformational structures. The study involved X-ray diffraction analysis of the crystal structures, revealing diverse molecular conformations and hydrogen-bonded chains in the crystal packing. This research enhances the understanding of the molecular structure and behavior of such compounds (Nitek et al., 2020).
Enantioselectivity in Chemical Synthesis
Research has demonstrated the enantioselective hydration of α-aminonitriles, which can be related to the chemical class of 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate. This process, catalyzed by chiral ketones in a hydroalcoholic medium, is significant for understanding the enantioselective synthesis of related compounds (Lagriffoul et al., 1992).
Cardioselectivity in Medicinal Chemistry
1-[(4-Hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, closely related to the compound , have been studied for their affinity to beta-adrenoceptors. Such studies are crucial in the development of cardioselective beta-blockers, providing insight into the medicinal potential of similar compounds (Rzeszotarski et al., 1979).
Hybrid Organic–Inorganic Material Synthesis
Research on hybrid organic–inorganic coatings and films utilizing compounds like [3-(glycidyloxy)propyl]trimethoxysilane, which bear a structural resemblance to 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate, has been conducted. This work is vital in materials science for developing advanced materials with specific properties (Špírková et al., 2004).
Poly(Ether Imine) Dendrimers Synthesis
The synthesis of poly(ether imine) dendrimers originating from 3-amino-propan-1-ol has been explored. Such dendrimers, non-toxic and biologically compatible, are significant in the field of drug delivery and biomedical research (Krishna et al., 2005).
Corrosion Inhibition
Tertiary amines derived from 1,3-di-amino-propan-2-ol have been synthesized and evaluated for their inhibitory effects on carbon steel corrosion. Such studies are important in materials science, particularly for corrosion protection (Gao et al., 2007).
Antimicrobial Activity
Mannich condensation of 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol with secondary amines leads to aminomethoxy derivatives with investigated antimicrobial activity, which can be analogous in the context of 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate (Mammadbayli et al., 2020).
Optical Resolution and Enantioselectivity
The optical resolution and asymmetric synthesis involving derivatives of 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate, such as in the preparation of optically active enantiomers, are important for developing enantioselective syntheses in organic chemistry (Itsuno et al., 1987).
Protective Group Strategy in Organic Synthesis
The use of propargyloxycarbonyl chloride to protect hydroxyl and amino functionalities in compounds related to 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate offers a novel strategy for orthogonal protection in organic synthesis (Ramesh et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-(2-methylphenoxy)propan-2-ol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH.H2O/c1-8-4-2-3-5-10(8)13-7-9(12)6-11;;/h2-5,9,12H,6-7,11H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHXADZMWQCIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




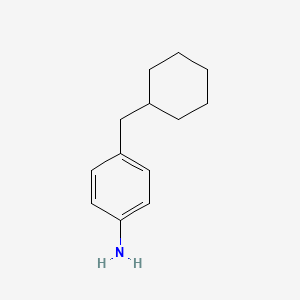





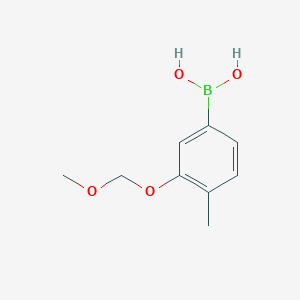
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

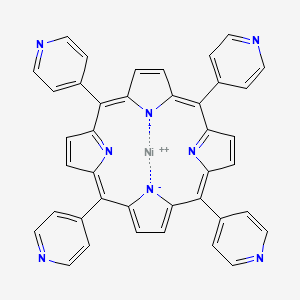
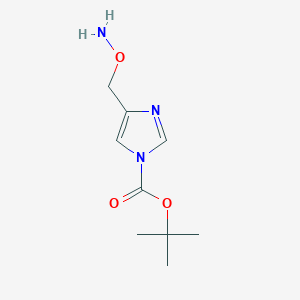
![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)
